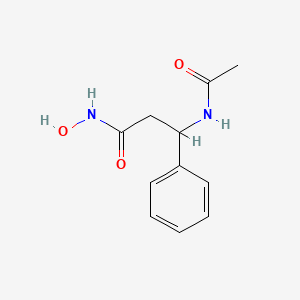
3-(acetylamino)-N-hydroxy-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-N-hydroxy-3-phenylpropanamide is a chemical compound with the molecular formula C11H13NO3 It is a derivative of hydroxamic acid and contains an acetamido group, a hydroxy group, and a phenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-hydroxy-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylpropanoic acid, acetic anhydride, and hydroxylamine hydrochloride.
Formation of Hydroxamic Acid: The first step involves the conversion of 3-phenylpropanoic acid to its corresponding hydroxamic acid derivative. This is achieved by reacting the acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Acetylation: The hydroxamic acid derivative is then acetylated using acetic anhydride to form 3-acetamido-N-hydroxy-3-phenylpropanamide. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-acetamido-N-hydroxy-3-phenylpropanamide may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction conditions and monitor product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-acetamido-N-hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or hydroxy groups are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of 3-acetamido-N-hydroxy-3-phenylpropanamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-acetamido-N-hydroxy-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-acetamido-N-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression.
Pathways Involved: By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. It can also modulate immune responses and reduce inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-3-phenylpropanamide: A closely related compound with similar chemical structure but lacking the acetamido group.
3-phenylpropanehydroxamic acid: Another related compound with a hydroxamic acid functional group.
Uniqueness
3-acetamido-N-hydroxy-3-phenylpropanamide is unique due to the presence of both acetamido and hydroxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-acetamido-N-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-10(7-11(15)13-16)9-5-3-2-4-6-9/h2-6,10,16H,7H2,1H3,(H,12,14)(H,13,15) |
Clave InChI |
LALCEEJFYNOSGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC(=O)NO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-{[(2-Methoxybenzyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B12484784.png)
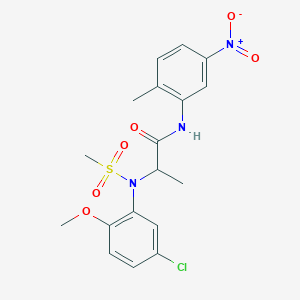
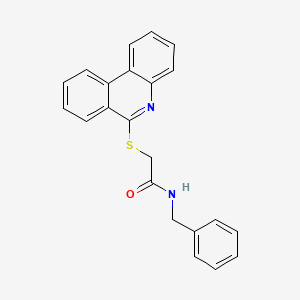
![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484795.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12484801.png)
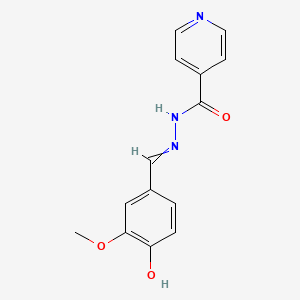
![N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12484828.png)
![N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12484835.png)
![(4R,7S)-3-hydroxy-4-(4-hydroxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484844.png)
![Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12484852.png)
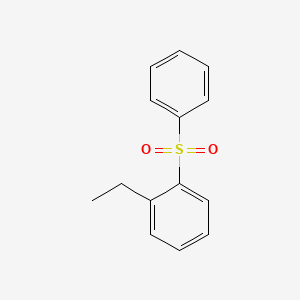
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12484868.png)
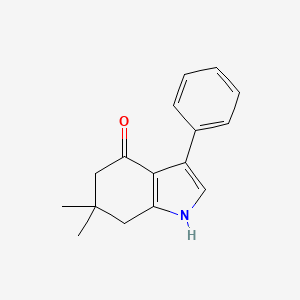
![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484881.png)
